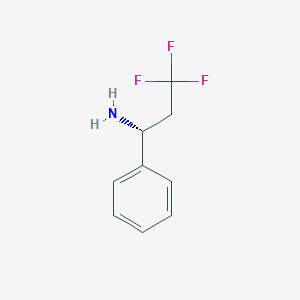

((R)-1-Phenyl-3,3,3-trifluoropropyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-3,3,3-trifluoro-1-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXAXKUJGFVHY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651155 | |

| Record name | (1R)-3,3,3-Trifluoro-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681509-87-5 | |

| Record name | (1R)-3,3,3-Trifluoro-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chirality in Fluorinated Building Blocks for Advanced Chemical Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug discovery and development, as the physiological activity of a drug is often dictated by its specific three-dimensional arrangement. rsc.org More than half of all currently marketed drugs are chiral compounds, and a significant portion are sold as single enantiomers. rsc.org The interaction of a drug molecule with its biological target, such as an enzyme or receptor, is highly dependent on its stereochemistry. Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. rsc.org

The incorporation of fluorine into these chiral molecules introduces additional advantageous properties. The trifluoromethyl (CF3) group, in particular, is a key functional group in medicinal chemistry. nih.govacs.org Its high electronegativity and steric demand can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the replacement of a methyl group with a trifluoromethyl group can block metabolic oxidation and enhance the lipophilicity of a compound, thereby improving its bioavailability. nih.govnih.gov The α-trifluoromethyl amine moiety is also considered a valuable bioisostere for an amide group, as it is resistant to proteolytic cleavage, which can slow down drug metabolism and potentially reduce toxicity. nih.gov

The synthesis of enantiopure organofluorine compounds, however, presents a considerable challenge. cardiff.ac.ukrsc.org While numerous methods exist for creating chiral centers, the direct and asymmetric installation of a fluorine or trifluoromethyl group is often difficult. cardiff.ac.ukrsc.org As a result, a significant portion of research in this area focuses on the use of pre-fluorinated chiral building blocks. cardiff.ac.uk

Scope and Research Focus of the Outline for In Depth Academic Inquiry

Biocatalytic Approaches to Enantioselective α-Trifluoromethyl Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. researchgate.net The development of engineered enzymes for reactions not found in nature has opened new pathways to complex chiral molecules. researchgate.net

Asymmetric N-H Carbene Insertion Reactions Utilizing Engineered Metalloenzymes (e.g., Cytochrome c552 variants)

A novel biocatalytic platform has been developed for the asymmetric synthesis of α-trifluoromethyl amines through an N-H carbene insertion reaction. researchgate.netrsc.org This strategy employs engineered variants of cytochrome c552 from Hydrogenobacter thermophilus, a robust metalloprotein, to catalyze the reaction between aryl amines and acceptor-acceptor 2-diazotrifluoropropanoates. researchgate.netrsc.org This abiological reaction has no direct chemocatalytic equivalent, highlighting the unique capabilities of engineered enzymes. rsc.org

Researchers have successfully redesigned the metalloprotein scaffold of cytochrome c552 to facilitate the synthesis of chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. researchgate.netnih.gov Using benzyl (B1604629) 2-diazotrifluoropropanoate as a carbene donor, the engineered enzyme variants can achieve up to >99% yield and a 95:5 enantiomeric ratio (er). rsc.orgnih.gov Computational studies suggest that the enantioselectivity is governed by a complex interplay between the protein's structure and the electronic properties of the reagents. researchgate.netrsc.org This method provides a sustainable and efficient route to enantioenriched α-trifluoromethylated amines, which are valuable pharmacophores and synthetic intermediates. nih.gov

| Amine Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Aniline | Benzyl 2-(phenylamino)-3,3,3-trifluoropropanoate | >99 | 95:5 |

| 4-Methoxyaniline | Benzyl 2-((4-methoxyphenyl)amino)-3,3,3-trifluoropropanoate | 95 | 94:6 |

| 4-Chloroaniline | Benzyl 2-((4-chlorophenyl)amino)-3,3,3-trifluoropropanoate | >99 | 95:5 |

| N-Methylaniline | Benzyl 2-(methyl(phenyl)amino)-3,3,3-trifluoropropanoate | 88 | 93:7 |

Strategies for Biocatalyst Engineering for Enantiodivergence and Expanded Substrate Scope

A key advantage of biocatalytic systems is their tunability through protein and substrate engineering. rsc.orgnih.gov This dual approach is highly effective for achieving enantiodivergence, which is the selective synthesis of either enantiomer of a chiral product using the same catalytic system. By altering the diazo reagent, the enantioselectivity of the engineered cytochrome c552 can be inverted, producing the opposite enantiomers of the α-trifluoromethyl amino esters with enantiomeric ratios as high as 99.5:0.5. researchgate.netacs.org

Protein engineering, involving site-directed mutagenesis of the amino acids in the enzyme's active site, modifies the chiral environment around the catalytic heme cofactor. researchgate.net This allows for fine-tuning of the interactions between the enzyme and the substrates, thereby controlling the stereochemical outcome of the N-H insertion. rsc.org Concurrently, substrate engineering—systematically modifying the structure of the carbene precursor—can dramatically influence which enantiomer is formed. researchgate.netnih.gov This combined strategy not only enables access to both product enantiomers but also broadens the applicability of the method to a wide range of aryl amine substrates, demonstrating its versatility for creating diverse libraries of chiral building blocks. researchgate.netacs.org

Organocatalytic and Transition-Metal Catalyzed Stereoselective Routes

Alongside biocatalysis, organocatalysis and transition-metal catalysis offer powerful and complementary strategies for the synthesis of complex chiral amines. These methods often provide access to different structural motifs and rely on distinct mechanistic principles.

Stereospecific Isomerization of α-Chiral Allylic Amines for α,γ-Chiral Trifluoromethylated Amines

A highly effective organocatalytic method has been developed for synthesizing γ-trifluoromethylated aliphatic amines containing two non-contiguous stereocenters (α,γ-chiral). snnu.edu.cnacs.org This approach begins with readily accessible α-chiral allylic amines and employs a base-catalyzed stereospecific isomerization. snnu.edu.cnresearchgate.net When the chiral γ-trifluoromethylated allylic amine is treated with a suitable base, it undergoes isomerization to form a mixture of a primary enamine and a chiral imine intermediate. snnu.edu.cn This process efficiently transfers the chirality from the α-position of the starting material to the γ-position of the intermediate. snnu.edu.cnresearchgate.net The efficiency of this chirality transfer has been shown to be very high, often proceeding with excellent stereospecificity. researchgate.net

Diastereoselective Reduction of Chiral Imine/Enamine Intermediates

The chiral imine/enamine mixture generated from the isomerization step is not typically isolated but is subjected to a subsequent diastereoselective reduction. snnu.edu.cnacs.org This reduction step converts the C=N double bond of the imine intermediate into a new stereocenter, yielding the final α,γ-chiral γ-trifluoromethylated amine. researchgate.net The stereochemical outcome of this reduction is controlled by the existing stereocenter at the γ-position, leading to high diastereoselectivity. snnu.edu.cn Researchers have demonstrated that this combined isomerization-reduction sequence is robust, applicable on a gram scale, and tolerates a variety of substituents on the aromatic ring of the substrate. snnu.edu.cnacs.org The final products are obtained in excellent yields and with high diastereo- and enantioselectivities. researchgate.net

| Starting Allylic Amine (Aryl Group) | Reducing Agent | Final Amine Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl | NaBH(OAc)3 | 85 | 95:5 | 95 |

| 4-Methylphenyl | NaBH(OAc)3 | 89 | 96:4 | 95 |

| 4-Bromophenyl | NaBH(OAc)3 | 93 | 95:5 | 95 |

| 2-Naphthyl | NaBH(OAc)3 | 80 | 95:5 | 95 |

Rhodium(III)-Catalyzed Asymmetric Intermolecular C-H Bond Functionalization with N-Perfluorobutanesulfinyl Imines

Rhodium(III)-catalyzed C-H activation has become a powerful tool for forming C-C and C-N bonds, offering novel synthetic pathways with high efficiency and functional group tolerance. nih.govnih.gov The use of a directing group, such as an imine, can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization. nih.gov While the specific application of Rh(III)-catalyzed asymmetric intermolecular C-H functionalization with N-perfluorobutanesulfinyl imines for the synthesis of α-trifluoromethyl amines is not yet extensively reported in the literature, related studies on N-sulfinyl imines provide strong proof-of-concept for this strategy.

Research by Cheng and coworkers demonstrated that N-sulfinyl ketoimines can serve as effective substrates in Rh(III)-catalyzed C-H activation and annulation with activated olefins. acs.orgacs.org In this process, the N-sulfinyl imine directs the rhodium catalyst to an ortho C-H bond of an aryl ring. acs.org Following C-H activation, the resulting rhodacycle intermediate undergoes further reaction with coupling partners. acs.orgacs.org DFT studies have indicated that the reaction is initiated by an imine-directed, acetate-assisted C-H activation step. acs.org The N–S bond of the sulfinyl group plays a crucial role in the catalytic cycle. acs.org This work establishes that N-sulfinyl groups are viable directing groups in Rh(III) catalysis, suggesting that N-perfluorobutanesulfinyl imines could similarly direct C-H functionalization to produce chiral amines, representing a promising area for future research in asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly effective in the synthesis of chiral amines.

Utilization of N-Sulfinylimines (e.g., N-Isopropylsulfinylimines, N-tert-Butylsulfinylimines) for Stereoselective Amine Formation

The use of N-sulfinylimines, particularly N-tert-butylsulfinylimines, has become a prominent method for the asymmetric synthesis of chiral amines due to its high stereoselectivity, broad substrate scope, and operational simplicity. nih.govcas.cn This approach involves the stereoselective addition of organometallic reagents to the carbon-nitrogen double bond of the N-sulfinyl imine. wikipedia.org The chiral sulfinyl group, which is electron-withdrawing, activates the imine for nucleophilic attack and provides a strong stereodirecting influence. wikipedia.orgnih.gov

The synthesis of fluorinated chiral amines, such as trifluoromethylated amines, heavily relies on this methodology. cas.cn One key strategy is the asymmetric addition of organometallic reagents to fluorinated N-tert-butylsulfinyl imines. For instance, the addition of Grignard reagents to N-tert-butylsulfinyl imines derived from trifluoromethyl ketones proceeds with high diastereoselectivity. nih.govacs.org The bulky tert-butyl group on the sulfinyl auxiliary effectively shields one face of the imine, directing the nucleophile to the opposite face. beilstein-journals.org

The choice of solvent can dramatically influence the stereochemical outcome. In the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines, a complete reversal of diastereoselectivity was observed when switching between coordinating solvents like THF and non-coordinating solvents like dichloromethane (B109758) (DCM). acs.org This highlights the crucial role of reaction conditions in controlling stereoselectivity. acs.org

Following the nucleophilic addition, the sulfinyl auxiliary can be easily removed under mild acidic conditions, yielding the desired chiral primary amine without racemization of the newly formed stereocenter. wikipedia.org

Table 1: Diastereoselective Addition of Nucleophiles to N-tert-Butylsulfinyl Imines

| Nucleophile | Imine Substrate | Solvent | Diastereomeric Ratio (d.r.) | Reference |

| Propargylmagnesium bromide | Aryl fluorinated sulfinyl imine | THF | >95:5 | acs.org |

| Propargylmagnesium bromide | Aryl fluorinated sulfinyl imine | DCM | 44:56 | acs.org |

| Arylethynes | (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Not Specified | Moderate to Good | beilstein-journals.org |

| DIBAL-H | (R)-N-tert-butylsulfinyl-1-phenyl-3,3,3-trifluoroprop-1-en-1-imine | THF | Not Specified | nih.gov |

Detailed Analysis of Stereocontrol Mechanisms in Sulfinyl Imine Nucleophilic Additions

The high degree of stereocontrol in nucleophilic additions to N-sulfinyl imines is attributed to a chelated transition state model. For additions involving Grignard reagents, the magnesium cation is believed to coordinate to both the sulfinyl oxygen and the imine nitrogen. nih.gov This coordination locks the conformation of the N-sulfinyl imine, typically into the more stable E-isomer, where the sulfinyl group and the imine substituent are anti-periplanar. nih.govresearchgate.net

In this rigid, chair-like six-membered transition state, the bulky substituent on the sulfinyl group (e.g., tert-butyl) occupies a pseudo-equatorial position to minimize steric hindrance. This arrangement leaves one face of the C=N bond sterically accessible for the nucleophile to attack. The nucleophilic part of the organometallic reagent then adds to the imine carbon from the less hindered face, leading to the observed high diastereoselectivity. beilstein-journals.orgresearchgate.net

Density Functional Theory (DFT) calculations have supported this mechanistic model. nih.govresearchgate.net These studies confirm that the bifunctional nature of Grignard reagents, acting as both a Lewis acid to coordinate with the substrate and as a nucleophile, is determinant for the stereoselectivity of the reaction. nih.govresearchgate.net The calculations show a preference for the E isomer of the imine and a rapid equilibrium between E and Z isomers, which are key factors in understanding the reaction mechanism. nih.gov The stereoelectronic model proposes that the nucleophile attacks the π* orbital of the C=N bond, with the trajectory influenced by the steric bulk of the chiral auxiliary. researchgate.net

Novel Precursors and Reaction Pathways for Fluorinated Amine Scaffolds

Beyond the well-established sulfinyl imine chemistry, researchers are exploring novel precursors and reaction pathways to access structurally diverse fluorinated amines.

Serine-Derived Cyclic Sulfamidates in Stereoselective Synthesis of Trifluoromethylated Amino Acid Analogues

Cyclic sulfamidates, readily prepared from amino acids like serine, serve as versatile electrophilic intermediates for the synthesis of various amino acid analogues. researchgate.netcdnsciencepub.com These five-membered ring structures are activated for regioselective nucleophilic ring-opening at the carbon atom bearing the oxygen, effectively acting as synthetic equivalents of epoxides or activated aziridines. researchgate.netresearchgate.net

The ring-opening of N-protected serine-derived cyclic sulfamidates can be achieved with a wide range of nucleophiles. cdnsciencepub.com However, the reaction pathway can be complex. Two competing mechanisms have been identified: direct nucleophilic displacement (an SN2 reaction) and a β-elimination followed by a Michael addition. cdnsciencepub.com The predominant pathway depends on the nature of the nucleophile and the reaction conditions.

This methodology has been applied to prepare a variety of amino acid analogues, including those that can be further cyclized to form proline and pyrazole (B372694) amino acids. cdnsciencepub.com While the direct synthesis of trifluoromethylated analogues using this specific method is an area of ongoing development, the versatility of cyclic sulfamidates as chiral building blocks makes them promising precursors for complex fluorinated amine structures. bioorganica.com.uanih.gov The synthesis of the cyclic sulfamidate itself from L-serine methyl ester can be achieved in a few steps, though reaction conditions must be carefully controlled to favor cyclization over the formation of acyclic products. rsc.org

Application of N-Aryl N,O-Acetals as Stable Imine Surrogates for Functionalized Trifluoromethylated Amines

Trifluoromethyl imines are highly reactive electrophiles, which can make them difficult to handle and store. psu.edu To overcome this, stable precursors or "surrogates" that can generate the reactive imine in situ are highly valuable. N-Aryl N,O-acetals, derived from fluoral (trifluoroacetaldehyde), have emerged as powerful and stable building blocks for this purpose. psu.edursc.org

These acetals are bench-stable compounds that can be activated, often under Lewis acidic conditions, to generate a trifluoromethylated iminium ion intermediate. This intermediate then readily reacts with a variety of nucleophiles. This strategy avoids the direct handling of the often unstable trifluoromethyl imines. psu.edu For example, the reaction of N,O-acetals with phosphite (B83602) derivatives has been used to synthesize trifluoromethyl aminophosphonic acids, which are important precursors for peptidomimetics. psu.edu Similarly, N,O-bis(tert-butoxycarbonyl)hydroxylamines have been developed as bench-stable imine surrogates that can quantitatively generate imines for use in catalytic asymmetric syntheses of α-amino esters and ketones. rsc.org This surrogate approach provides a practical and efficient route to functionalized trifluoromethylated amines and their derivatives. psu.edursc.org

Methodologies for Enantiomeric and Diastereomeric Purity Assessment in Reaction Development

The development of synthetic routes to enantiomerically pure compounds like this compound relies heavily on accurate and reliable analytical techniques to determine enantiomeric excess (ee) and diastereomeric ratio (dr). manchester.ac.uk The most common and powerful methods employed are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers. rsc.orgchromatographyonline.comnih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. For primary amines, such as the target compound, cyclofructan-based CSPs have been shown to be effective. chromatographyonline.com The choice of mobile phase, including organic modifiers and acidic or basic additives, is crucial for achieving optimal separation. chromatographyonline.com For instance, a combination of trifluoroacetic acid and triethylamine (B128534) in the mobile phase can significantly improve selectivity and peak shape for chiral primary amines. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for assessing stereochemical purity. manchester.ac.ukresearchgate.net While enantiomers are indistinguishable in a standard NMR spectrum, their diastereomers are not. This principle is exploited in two main ways:

Derivatization with Chiral Derivatizing Agents (CDAs): The amine can be reacted with a chiral reagent, such as Mosher's acid or (1R)-(-)-camphor-10-sulfonyl chloride, to form a mixture of diastereomers. nih.govresearchgate.net The resulting diastereomers will have distinct signals in the ¹H or ¹³C NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio of the original amine. nih.govresearchgate.net

Use of Chiral Solvating Agents (CSAs): Chiral solvating agents, like (R)-1,1'-bi-2-naphthol (BINOL), form transient diastereomeric complexes with the enantiomers of the amine. rsc.orgasdlib.org This interaction can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity without covalent modification. rsc.orgasdlib.org

Furthermore, due to the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy offers a particularly sensitive and clean method for analysis. rsc.orgresearchgate.net Derivatization of the amine can lead to diastereomers with well-resolved ¹⁹F NMR signals, enabling precise determination of enantiomeric and diastereomeric ratios. rsc.org Advanced NMR techniques, such as 'pure shift' NMR, can simplify complex spectra by collapsing multiplets into singlets, which is especially useful when signals overlap, making quantification more straightforward. manchester.ac.uk

Table 1: Comparison of Methods for Stereochemical Purity Assessment

| Method | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers, high accuracy. | Requires method development, expensive chiral columns. asdlib.org |

| NMR with CDAs | Formation of covalent diastereomers with distinct NMR signals. | High precision, provides structural information. | Requires pure chiral derivatizing agent, potential for kinetic resolution. thieme-connect.de |

| NMR with CSAs | Formation of transient diastereomeric complexes. | No covalent modification, simple sample preparation. asdlib.org | Induced chemical shift differences can be small. |

| ¹⁹F NMR | Utilizes the fluorine nucleus for analysis. | High sensitivity, low background signal, well-dispersed chemical shifts. rsc.org | May require derivatization to induce chemical shift non-equivalence. |

Elucidation of Stereochemical Induction Mechanisms in Asymmetric Transformations

The synthesis of this compound in high enantiomeric purity necessitates the use of asymmetric transformations where the creation of the chiral center is carefully controlled. This control can be achieved through several strategic approaches.

In substrate-directed stereocontrol, the stereochemistry of the starting material directly influences the stereochemical outcome of the reaction. While less common for the direct synthesis of this compound from an achiral precursor, this principle is fundamental in many synthetic strategies. For instance, if a chiral precursor containing a stereocenter is used, that existing stereocenter can direct the formation of the new stereocenter at the α-carbon. The relative orientation of substituents on the substrate can sterically or electronically favor the approach of a reagent from a specific face, leading to a diastereoselective outcome. manchester.ac.uk

This is the most prevalent strategy for the asymmetric synthesis of α-trifluoromethyl amines. nih.gov It involves the use of a chiral catalyst, which can be a metal complex or a biocatalyst (enzyme), to create a chiral environment around the substrate, forcing the reaction to proceed with a specific stereochemical preference. nih.govrsc.org

Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, iridium, palladium, and nickel, are widely used for the asymmetric reduction of trifluoromethyl ketimines. nih.govnih.govnih.gov These catalysts are typically complexed with chiral ligands. The chiral ligand creates a specific three-dimensional space that forces the substrate (the imine) to bind in a particular orientation. The subsequent delivery of the hydride reagent (from a hydrogen source) then occurs preferentially to one face of the imine, leading to the formation of one enantiomer of the amine in excess. nih.govnih.gov For example, rhodium-bis(phosphine) catalyzed couplings and nickel-catalyzed enantioconvergent substitutions have been successfully employed for the synthesis of chiral amines. nih.govnih.gov

Biocatalysis: Enzymes are highly efficient and selective chiral catalysts. For the synthesis of chiral amines, transaminases and other enzymes have been engineered to catalyze the asymmetric synthesis of α-trifluoromethyl amines with high enantioselectivity. acs.org For example, engineered variants of cytochrome c can catalyze the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters, which are precursors to the target amine, with excellent yield and enantiomeric ratios. acs.org The enzyme's active site acts as a precisely shaped pocket that binds the substrate in a defined orientation, ensuring the reaction occurs with high stereocontrol.

Table 2: Examples of Catalyst-Directed Synthesis of Chiral Amines

| Catalyst Type | Example Reaction | Chiral Source | Key Feature |

| Metal Catalyst | Asymmetric Hydrogenation of Imines | Chiral Phosphine (B1218219) Ligands (e.g., WingPhos) | Creates a chiral environment for hydride delivery. nih.gov |

| Biocatalyst | Asymmetric N-H Carbene Insertion | Engineered Cytochrome c | Enzyme active site provides precise stereocontrol. acs.org |

The use of a chiral auxiliary is a classic and reliable method for stereoselective synthesis. osi.lv In this approach, an achiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

For the synthesis of β-amino acids and amines, chiral oxazolidinones or N-tert-butanesulfinyl groups (Ellman's auxiliary) are commonly used. osi.lvresearchgate.net For example, an N-tert-butanesulfinyl imine derived from 1-phenyl-3,3,3-trifluoropropan-1-one can be diastereoselectively reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, forcing the nucleophile (e.g., a hydride) to attack from the less hindered face. This results in the formation of one diastereomer in high excess. Subsequent removal of the sulfinyl group under acidic conditions yields the desired enantiomer of the amine. osi.lv The diastereoselectivity of such reactions can be extremely high, often exceeding 99% de. researchgate.net

The choice of the chiral auxiliary is critical, as its structure directly impacts the level of diastereoselectivity. The interplay of steric and electronic interactions between the auxiliary, the substrate, and the incoming reagent determines the stereochemical outcome. researchgate.net

Studies on Configurational Stability and Potential for Stereochemical Inversion

The configurational stability of the final product is a crucial parameter, as a stereochemically pure compound is only useful if it does not racemize (lose its enantiomeric purity) under storage or reaction conditions. The chiral center in this compound, being a benzylic amine, could potentially be susceptible to inversion under certain conditions.

The primary amine itself is generally configurationally stable under normal conditions. The C-N bond is robust, and the energy barrier to inversion at the carbon center is high. However, conditions that could lead to the formation of a planar intermediate, such as an imine, could facilitate racemization. For example, exposure to strong bases or oxidizing agents could potentially lead to the formation of the corresponding imine, which upon reduction could give a racemic or near-racemic mixture of the amine. Studies on related chiral trifluoromethylated amines have shown that enantioselectivity can decrease over time under certain reaction conditions, indicating a potential for stereochemical lability. nih.gov Therefore, the purification and handling of this compound should be conducted under conditions that avoid extremes of pH and temperature to maintain its stereochemical integrity.

Applications in Asymmetric Synthesis and As Chiral Building Blocks

Exploration of Bioisosteric Replacements with Trifluoromethyl Amine Moieties in Chemical ScaffoldsWhile the trifluoroethylamine moiety, in general, is recognized as a potential bioisostere for the amide group in drug design, no specific studies involving the "((R)-1-Phenyl-3,3,3-trifluoropropyl)amine" scaffold for this purpose were found. The existing literature discusses the concept broadly but does not provide examples with this specific compound. The trifluoromethyl group is a well-known bioisostere for groups like chlorine or a methyl group, and it can enhance metabolic stability and binding affinity.mdpi.comThe trifluoroethylamine motif, more broadly, is explored as a metabolically stable, non-basic mimic of an amide bond, where the electronegative trifluoromethyl group reduces the basicity of the amine.drughunter.comuni-muenchen.detandfonline.com

Due to the lack of specific data for each required section of the outline, this article cannot be generated as requested.

Advanced Characterization and Analytical Methodologies for Stereochemical Purity and Reaction Monitoring

Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, GC)

Chromatographic methods are the cornerstone for determining the enantiomeric excess (ee) of chiral molecules and for monitoring the progress of asymmetric syntheses. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques employed for the separation of enantiomers.

For chiral primary amines like ((R)-1-Phenyl-3,3,3-trifluoropropyl)amine, direct separation on a CSP is often feasible. CSPs are macromolecules or polymers with chiral recognition sites that interact diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used in HPLC, while cyclodextrin-based phases are common in GC. gcms.cz The choice of the stationary phase, mobile phase composition (for HPLC), and temperature program (for GC) is critical for achieving baseline separation. gcms.czchromatographyonline.com

In some cases, direct analysis is challenging due to poor resolution or weak detector response. To overcome this, the amine is often derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physical properties and are more easily separated on a standard achiral column. This approach can also be used to determine the diastereomeric ratio in reaction mixtures.

The progress of reactions producing this compound can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them via chromatography. nih.gov This allows for the determination of conversion rates and the real-time assessment of enantiomeric excess, providing crucial data for reaction optimization. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative, often providing faster and more efficient separations for chiral amines compared to traditional HPLC. chromatographyonline.com

Table 1: Representative Chromatographic Conditions for Chiral Amine Analysis

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detector | Analyte Form |

|---|---|---|---|---|

| Chiral HPLC | Cellulose or Amylose-based (e.g., Chiralcel OD-H, Chiralpak AD) | Hexane/Isopropanol mixtures with additives like diethylamine (B46881) (DEA) | UV (210-254 nm) | Direct or as diastereomeric derivative |

| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEXsm) gcms.cz | Hydrogen or Helium | FID | Direct (if volatile) or as trifluoroacetyl derivative |

| Chiral SFC | Cyclofructan-based (e.g., Larihc CF6-P) chromatographyonline.com | CO₂ with alcohol modifiers (e.g., Methanol) and additives (e.g., trifluoroacetic acid) chromatographyonline.com | UV | Direct |

Advanced Spectroscopic Methods for Stereochemical Assignment and Reaction Mechanism Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, CD)

Spectroscopic methods provide deep insight into the molecular structure, stereochemistry, and mechanistic pathways related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, they are invaluable for analyzing diastereomers formed by reacting the amine with a chiral derivatizing agent. researchgate.netnih.gov The chemical shift differences between the protons and carbons in the resulting diastereomers can be integrated to determine the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original amine.

For a fluorinated compound like this compound, ¹⁹F NMR is particularly informative. A novel method for assigning the absolute configuration of chiral primary amines involves derivatization with two enantiomers of a chiral α-fluorinated agent. researchgate.net The difference in the ¹⁹F NMR chemical shifts of the resulting diastereomeric amides is measured experimentally and compared with values calculated using Density Functional Theory (DFT). The correlation between the experimental and calculated shift differences allows for the unambiguous assignment of the absolute configuration. researchgate.net Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to determine the relative configuration of diastereomeric derivatives by analyzing through-space correlations between protons. ipb.pt

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. It is exceptionally sensitive to the chiral nature of molecules. While simple chiral amines may have weak CD signals, their enantiomeric excess can be rapidly determined by forming a CD-active complex in situ. nih.gov For instance, the amine can be reacted with an aldehyde and a metal salt (e.g., Fe(II)) to form a chiral octahedral metal complex that exhibits a strong CD signal. nih.gov The intensity and sign of the CD signal can be correlated with the enantiomeric excess and absolute configuration of the amine, making it suitable for high-throughput screening applications. nih.gov

Table 2: Example of ¹⁹F NMR Data for Absolute Configuration Assignment of a Chiral Amine Data is representative, based on methodology from Yang et al., 2019. researchgate.net

| Chiral Amine | Chiral Derivatizing Agent | Resulting Diastereomer | ¹⁹F Chemical Shift δ (ppm) | Chemical Shift Difference (Δδ) |

|---|---|---|---|---|

| Test Amine | (R)-CDA | Diastereomer 1 | -75.25 | 0.15 |

| (S)-CDA | Diastereomer 2 | -75.40 |

X-ray Crystallography for Definitive Absolute Configuration Determination of this compound and Its Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a complete molecular structure can be derived.

Obtaining a suitable single crystal of a low-molecular-weight liquid amine like this compound can be challenging. Therefore, it is common practice to prepare a solid derivative. This is typically achieved by reacting the amine with a chiral or achiral acid to form a crystalline salt (e.g., a hydrochloride or tartrate salt) or by converting it into a solid amide or urea (B33335) derivative. nih.govmdpi.com

Once a suitable crystal is obtained, X-ray analysis provides precise bond lengths, bond angles, and torsional angles. For determining the absolute configuration, the analysis of anomalous dispersion effects (the Friedel pair analysis) is crucial, which requires the presence of a sufficiently heavy atom in the structure. The resulting structural model provides definitive proof of the stereochemistry, which can then be used to calibrate and validate the results from chromatographic and spectroscopic methods. For example, the elution order in a chiral chromatogram can be definitively assigned once the absolute configuration of one of the enantiomers is known from X-ray crystallography. nih.gov

Table 3: Representative Crystallographic Data for a Chiral Organic Derivative Data is representative, based on a similar structure from Nongrum et al., 2019. eurjchem.com

| Parameter | Typical Value / Description |

|---|---|

| Chemical Formula | C₁₃H₁₁F₆NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1556 |

| b (Å) | 24.877 |

| c (Å) | 7.6067 |

| β (°) | 116.745 |

| Volume (ų) | 1378.2 |

| Z (Molecules/unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0771, wR₂ = 0.2541 |

Computational and Theoretical Studies on R 1 Phenyl 3,3,3 Trifluoropropyl Amine and Its Reactivity

Mechanistic Investigations of Enantioselective Reaction Pathways

While specific mechanistic studies detailing enantioselective reactions involving ((R)-1-Phenyl-3,3,3-trifluoropropyl)amine as a reactant are not extensively documented in dedicated publications, the principles of its formation and subsequent reactions can be understood through broader computational studies on the synthesis of α-trifluoromethyl amines. The primary route to this class of compounds is the enantioselective reduction of the corresponding trifluoromethyl ketimines.

Computational investigations into these reduction reactions typically employ Density Functional Theory (DFT) to model the reaction pathways. These studies focus on the interaction of the ketimine substrate with a chiral catalyst, often a transition metal complex with a chiral ligand or a chiral organocatalyst. The mechanism generally proceeds through the formation of a catalyst-substrate complex, followed by the stereoselective transfer of a hydride to the imine carbon.

The enantioselectivity of these reactions is determined by the energy difference between the transition states leading to the (R) and (S) enantiomers. Computational models can elucidate the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate and the chiral catalyst in the transition state, which are responsible for the observed stereochemical outcome. For the synthesis of this compound, a plausible enantioselective pathway involves the asymmetric hydrogenation of 1-phenyl-3,3,3-trifluoropropyl-1-imine.

A representative, albeit generalized, mechanistic pathway derived from studies on similar systems is as follows:

Coordination: The imine nitrogen and often the phenyl group coordinate to the chiral catalyst.

Hydride Transfer: A hydride source, either from a reagent or activated by the catalyst, approaches the imine carbon.

Transition State Formation: Two primary diastereomeric transition states can be formed, one leading to the (R)-amine and the other to the (S)-amine.

Product Release: The resulting chiral amine is released from the catalyst.

The preference for the formation of the (R)-enantiomer is dictated by the lower activation energy of the corresponding transition state.

Transition State Modeling and Energy Profiling for Stereoselectivity Prediction

The prediction of stereoselectivity in reactions involving this compound, or in its synthesis, relies heavily on accurate transition state modeling and the generation of detailed energy profiles. Advances in computational chemistry have made it possible to calculate the geometries and energies of transition states with a high degree of accuracy, providing a quantitative basis for understanding and predicting stereochemical outcomes. mdpi.com

For the asymmetric reduction of 1-phenyl-3,3,3-trifluoropropyl-1-imine, transition state models would typically involve the imine, a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand), and the hydride source. The energy profile would map the potential energy of the system as it progresses from the reactants to the products, identifying all intermediates and transition states.

The difference in the Gibbs free energy (ΔG‡) between the diastereomeric transition states leading to the (R) and (S) products is directly related to the enantiomeric excess (ee) of the reaction, as described by the following equation:

ΔΔG‡ = -RT ln(k_R / k_S)

where k_R and k_S are the rate constants for the formation of the (R) and (S) enantiomers, respectively, R is the gas constant, and T is the temperature. A larger ΔΔG‡ value corresponds to a higher predicted enantioselectivity.

Table 1: Hypothetical Energy Profile Data for Asymmetric Imine Reduction

| Parameter | Transition State to (R)-Amine | Transition State to (S)-Amine |

| Relative Electronic Energy (kcal/mol) | 0.0 | 2.5 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | 2.2 |

| Key Non-covalent Interaction | CH-π interaction with ligand | Steric clash with ligand |

These models can be used to screen different chiral catalysts and reaction conditions in silico to identify the optimal parameters for achieving high enantioselectivity before extensive experimental work is undertaken. mdpi.com

Structure-Reactivity and Stereoselectivity Relationship Studies through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in establishing relationships between the molecular structure of this compound and its reactivity and the stereoselectivity it imparts in reactions. hakon-art.com By calculating various molecular descriptors, one can gain insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

For this compound, the lone pair of electrons on the nitrogen atom is expected to be the primary contributor to the HOMO, making it a nucleophile. The trifluoromethyl group, being strongly electron-withdrawing, will influence the energy levels of the molecular orbitals.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this chiral amine, the region around the nitrogen atom would show a negative potential (red/yellow), indicating its nucleophilic character, while the hydrogen atoms of the amine group would have a positive potential (blue), indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond donors.

Table 2: Calculated Quantum Chemical Descriptors for a Model Phenylalkylamine

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Moderate nucleophilicity |

| LUMO Energy | 1.2 eV | Low electrophilicity |

| HOMO-LUMO Gap | 9.7 eV | High kinetic stability |

| Dipole Moment | 1.5 D | Moderate polarity |

Note: These values are illustrative and based on typical calculations for similar aromatic amines. Specific values for the target molecule would require dedicated DFT calculations.

These computational tools allow for a rationalization of how structural modifications, such as the introduction of the trifluoromethyl group, affect the reactivity and stereodirecting ability of the amine. hakon-art.com

Conformational Analysis and Electronic Structure Studies of the Chiral Amine

The three-dimensional conformation of this compound is a key determinant of its reactivity and how it interacts with other molecules. Conformational analysis, typically performed using molecular mechanics or DFT, aims to identify the most stable conformations (lowest energy) of the molecule.

A conformational analysis of a similar compound, phenethylamine, revealed that the "extended" or anti-conformation, where the phenyl and amine groups are distant from each other, is generally preferred. cphi-online.com A similar preference can be anticipated for this compound, although the gauche interactions involving the trifluoromethyl group would also be significant.

The electronic structure of the amine, as revealed by the distribution of molecular orbitals and the electron density, is intrinsically linked to its conformation. Different conformers can exhibit subtle differences in their electronic properties, which may become important in the context of a specific reaction environment, such as the active site of an enzyme or the coordination sphere of a metal catalyst.

Table 3: Torsional Angles Defining Key Conformations

| Conformation | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C1-C2-C(phenyl)-C(phenyl)) | Relative Stability |

| Anti | ~180° | ~90° | Most Stable |

| Gauche 1 | ~60° | ~90° | Less Stable |

| Gauche 2 | ~-60° | ~90° | Less Stable |

Note: The dihedral angles and relative stabilities are estimations based on the analysis of similar structures. Precise values would require specific computational studies.

Understanding the conformational landscape and electronic structure of this compound is crucial for rationalizing its role in asymmetric synthesis and for designing new chiral catalysts and reagents that can effectively interact with it in a stereocontrolled manner.

Future Research Directions and Perspectives in the Field of Chiral Trifluoromethyl Amines

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to chiral amines is a paramount goal in modern chemistry. whiterose.ac.uk A significant focus lies in "green chemistry" approaches that minimize waste and energy consumption. psu.edusciencedaily.com One promising avenue is the stereoselective amination of alcohols, which offers higher atom efficiency and a better environmental footprint compared to traditional methods. rsc.org

Biocatalysis, in particular, has emerged as a powerful tool for the sustainable synthesis of chiral amines. hims-biocat.eu Enzymes such as amine transaminases (ATAs) can catalyze transamination reactions to produce chiral amines with excellent enantioselectivity under mild conditions. rsc.org Researchers are exploring the smart combination of different redox-neutral enzymatic modules. For instance, a dual-enzyme system comprising an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can achieve the "hydrogen-borrowing" amination of alcohols. rsc.orghims-biocat.eu This process oxidizes an alcohol to a carbonyl intermediate, which is then asymmetrically aminated to the desired chiral amine. hims-biocat.eu Such biocatalytic networks have demonstrated the ability to produce α-chiral amines with high yields (>99%) and enantiomeric excess (>99%). hims-biocat.eu

Another key strategy involves the development of novel catalysts for the reductive amination of ketones. For example, the use of inexpensive and reusable catalysts like K-10 montmorillonite (B579905) for the synthesis of imines, followed by diastereoselective hydrogenation, presents an efficient pathway to chiral trifluoromethyl benzylamines. researchgate.net The quest for atom-economical processes also drives the exploration of direct amination techniques that avoid the use of stoichiometric reagents. sciencedaily.com

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Methodology | Key Features | Advantages | Challenges |

| Biocatalytic Amination | Use of enzymes (e.g., ATAs, ADHs, AmDHs). rsc.orghims-biocat.eursc.org | High enantioselectivity, mild reaction conditions, sustainable. hims-biocat.eursc.org | Enzyme stability, substrate scope, catalyst recovery. rsc.org |

| Hydrogen-Borrowing Amination | Combination of oxidation and amination steps in one pot. rsc.orghims-biocat.eu | High atom economy, uses readily available alcohols. rsc.org | Balancing the activity of multiple enzymes. rsc.org |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., K-10 montmorillonite). researchgate.net | Catalyst reusability, simplified product purification. researchgate.net | Lower activity compared to homogeneous catalysts. |

| Organocatalysis | Use of small organic molecules as catalysts. psu.edunih.gov | Metal-free, often mild conditions. psu.edu | Catalyst loading, separation from product. |

Expanding the Scope of Asymmetric Applications in Catalysis and Materials Science

Chiral amines, including those with trifluoromethyl groups, are not only synthetic targets but also valuable tools in asymmetric synthesis and materials science. merckmillipore.comsigmaaldrich.com They serve as chiral bases in enantioselective deprotonation reactions and as resolving agents for racemic mixtures of acids. merckmillipore.comsigmaaldrich.com The trifluoromethyl group can significantly influence the chemical and physical properties of molecules, enhancing their metabolic stability, lipophilicity, and binding affinity, making them crucial pharmacophores. nih.govnih.govresearchgate.net

Future research will likely focus on leveraging the unique properties of chiral trifluoromethyl amines to design novel catalysts and functional materials. In catalysis, these amines can act as ligands for metal complexes or as organocatalysts themselves, facilitating a wide range of asymmetric transformations. nih.govfrontiersin.org For example, cinchona alkaloid-derived catalysts have been instrumental in the development of asymmetric umpolung reactions of trifluoromethyl imines. nih.gov

In materials science, the incorporation of chiral trifluoromethyl amines into polymers can lead to the development of novel chiral materials with unique optical, electronic, and recognition properties. cmu.edu The synthesis of optically active polymers by polymerizing optically active monomers is a primary approach. cmu.edu The resulting chiral polymers can find applications in chiral chromatography, enantioselective sensors, and smart materials. cmu.eduacs.org For instance, chiral polystyrene microspheres have been developed for the enantioselective separation of amino acids. acs.org The development of chiral polymers with a high degree of crystallinity could even enable the resolution of polymer chains themselves. cmu.edu

Integration with Flow Chemistry and High-Throughput Experimentation for Process Optimization

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. nih.gov The integration of flow chemistry with the synthesis of chiral amines, including ((R)-1-Phenyl-3,3,3-trifluoropropyl)amine, is a key area for future research. rsc.orgnih.govacs.org Continuous flow systems, particularly those utilizing immobilized enzymes or catalysts in packed-bed reactors, can enhance productivity and simplify catalyst recycling. whiterose.ac.uknih.govacs.org For example, immobilized ω-transaminases have been successfully used in flow reactors to produce chiral amines with excellent enantioselectivity and high conversions. acs.org

High-throughput experimentation (HTE) is another powerful tool for accelerating the discovery and optimization of synthetic routes. nih.gov HTE allows for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel. nih.govnih.gov The development of rapid and sensitive analytical methods is crucial for the success of HTE. nih.govnih.gov Fluorescence-based assays and high-throughput circular dichroism have been developed to quickly determine the concentration and enantiomeric excess of chiral amines. nih.govambeed.com More recently, a high-throughput 19F NMR-based assay has been introduced for the comprehensive analysis of biocatalytic reactions, offering a significant increase in analytical efficiency. acs.org The combination of HTE for screening and flow chemistry for process development and scale-up provides a powerful platform for the efficient production of chiral trifluoromethyl amines. acs.org

Table 2: Enabling Technologies for Process Optimization

| Technology | Principle | Application in Chiral Amine Synthesis | Key Benefit |

| Flow Chemistry | Continuous processing in a reactor. nih.govacs.org | Synthesis using immobilized enzymes or catalysts. rsc.orgacs.org | Improved process control, safety, and scalability. whiterose.ac.uknih.gov |

| High-Throughput Experimentation (HTE) | Parallel execution of many experiments. nih.gov | Rapid screening of catalysts and reaction conditions. nih.govnih.govacs.org | Accelerated discovery and optimization. nih.gov |

| High-Throughput Analysis | Rapid analysis of multiple samples. nih.govacs.org | Determination of yield and enantiomeric excess. nih.govnih.gov | Overcoming analytical bottlenecks in HTE. nih.gov |

Advanced Computational Design for Predictive Synthesis and Functionality

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting reaction outcomes and designing novel molecules with desired properties. chiralpedia.com In the context of chiral trifluoromethyl amines, advanced computational design is set to play a pivotal role in the predictive synthesis and the design of new functional molecules. acs.orgnumberanalytics.com

Computational protocols are being developed to predict the enantiomeric excess (e.e.) of a reaction for a given catalyst-substrate combination. acs.org This allows for the in silico screening of vast libraries of virtual catalysts, identifying the most promising candidates for experimental validation. acs.org Methods like molecular modeling, density functional theory (DFT), and molecular dynamics (MD) simulations provide deep insights into reaction mechanisms and the factors governing enantioselectivity. chiralpedia.com For instance, DFT calculations can be used to predict the energy barriers of chemical reactions, while MD simulations can explore the dynamic behavior of chiral catalysts. chiralpedia.com

The integration of computational design with experimental work creates a powerful iterative cycle: computational predictions guide experiments, and experimental results refine the computational models. chiralpedia.com This synergy accelerates the development of new, highly effective chiral catalysts. chiralpedia.com Furthermore, computational methods are being used to design amine-functionalized materials for specific applications, such as carbon capture, by predicting binding enthalpies and other key properties. arxiv.org The ability to design novel structures in silico and predict their synthesizability and functionality will undoubtedly accelerate the discovery of new chiral trifluoromethyl amines and their applications. acs.orgnih.gov

Q & A

Basic: What synthetic methodologies are recommended to achieve high enantiomeric purity in ((R)-1-Phenyl-3,3,3-trifluoropropyl)amine?

Answer:

The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. A common approach includes:

- Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., amino acids) to retain stereochemical integrity .

- Enzymatic Resolution : Lipases or acylases can resolve racemic mixtures via selective hydrolysis of enantiomers .

- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., polysaccharide-based columns) ensures >99% enantiomeric excess .

Key steps involve rigorous monitoring via chiral GC or HPLC and optimizing reaction conditions (temperature, solvent polarity) to minimize racemization .

Advanced: How can computational modeling predict the impact of fluorination on the biological activity of this compound?

Answer:

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical for studying fluorination effects:

- Electrostatic Potential Maps : Identify fluorine’s electron-withdrawing effects on the phenyl ring, altering binding affinity to targets like GPCRs .

- Free Energy Perturbation (FEP) : Quantifies interactions between trifluoropropyl groups and hydrophobic enzyme pockets .

- ADMET Prediction : Tools like SwissADME model how fluorination affects solubility, metabolic stability, and blood-brain barrier penetration .

Validate predictions with experimental data (e.g., IC50 values from receptor-binding assays) .

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : NMR identifies trifluoropropyl group integrity; NMR confirms stereochemistry .

- Mass Spectrometry (HRMS) : Verifies molecular weight (±5 ppm accuracy) and detects impurities .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced: How do stereochemical differences (R vs. S enantiomers) influence the pharmacological profile of this compound?

Answer:

- Receptor Binding : The (R)-enantiomer may exhibit higher affinity for serotonin transporters due to optimal spatial alignment of the trifluoropropyl group .

- Metabolic Stability : Enantiomers can differ in CYP450-mediated oxidation rates; use chiral LC-MS to track metabolite formation .

- Toxicology : Stereochemistry affects off-target interactions; compare LD50 values in rodent models for each enantiomer .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact (refer to SDS for hazard codes P261, P305+351+338) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store under nitrogen at −20°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer:

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .

- Structural-Activity Relationship (SAR) : Correlate substituent variations (e.g., para-fluoro vs. trifluoromethyl) with potency trends .

- Reproducibility Testing : Validate conflicting results under controlled conditions (pH, temperature, cell lines) .

Basic: What role does the trifluoropropyl group play in the compound’s physicochemical properties?

Answer:

- Lipophilicity : The -CF group increases logP, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life (confirmed via microsomal stability tests) .

Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous flow reactors improve yield and reduce reaction times for multi-step syntheses .

- Crystallization Engineering : Use solvent-antisolvent systems to enhance crystal purity and yield .

- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., catalyst loading, pressure) .

Basic: How does fluorination at the 3,3,3-trifluoropropyl position affect NMR spectral interpretation?

Answer:

- NMR Splitting : The three equivalent fluorine atoms produce a singlet at δ −60 to −70 ppm .

- Coupling Patterns : Vicinal - coupling (e.g., ) helps assign stereochemistry .

Advanced: What in vitro models are suitable for studying the neuropharmacological potential of this compound?

Answer:

- Primary Neuronal Cultures : Assess dopamine/serotonin reuptake inhibition via radioligand binding .

- hERG Assays : Screen for cardiac toxicity using patch-clamp electrophysiology .

- Blood-Brain Barrier (BBB) Models : Use MDCK-MDR1 monolayers to predict CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.